molecular formula C26H21N5O3S B10886824 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate

2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate

Cat. No.: B10886824
M. Wt: 483.5 g/mol
InChI Key: RAAJIWOFQFBLRY-UHFFFAOYSA-N
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Description

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of naphthylamino, oxoethyl, and triazinoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the condensation of 5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde to form an intermediate, which is then reacted with 2-(1-naphthylamino)-2-oxoethyl acetate under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthylamino and triazinoindole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can disrupt the replication and transcription processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to its combination of naphthylamino, oxoethyl, and triazinoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C26H21N5O3S/c1-2-14-31-21-13-6-5-11-19(21)24-25(31)28-26(30-29-24)35-16-23(33)34-15-22(32)27-20-12-7-9-17-8-3-4-10-18(17)20/h2-13H,1,14-16H2,(H,27,32)

InChI Key

RAAJIWOFQFBLRY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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